molecular formula C19H21N3O3 B8635731 N6-Methyl-N11-((2-oxoethyl)t-butoxy)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 132686-98-7

N6-Methyl-N11-((2-oxoethyl)t-butoxy)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No. B8635731
CAS RN: 132686-98-7
M. Wt: 339.4 g/mol
InChI Key: NLYXSYJBSDBVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-Methyl-N11-((2-oxoethyl)t-butoxy)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N6-Methyl-N11-((2-oxoethyl)t-butoxy)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N6-Methyl-N11-((2-oxoethyl)t-butoxy)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

132686-98-7

Product Name

N6-Methyl-N11-((2-oxoethyl)t-butoxy)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

tert-butyl 2-(6-methyl-5-oxopyrido[3,2-c][1,5]benzodiazepin-11-yl)acetate

InChI

InChI=1S/C19H21N3O3/c1-19(2,3)25-16(23)12-22-15-10-6-5-9-14(15)21(4)18(24)13-8-7-11-20-17(13)22/h5-11H,12H2,1-4H3

InChI Key

NLYXSYJBSDBVBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2N(C(=O)C3=C1N=CC=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 0.8 g (3.5 mmoles) of 5,6-dihydro-6-methyl-11H-pyrido[2,3-b][1,5]benzodiazepin-5-one in 75 ml of dimethylformamide was added 0.2 g (4.0 mmol) of 50% sodium hydride in oil, and the reaction mixture was stirred at 60° C. for 2 h. It was then cooled to room temperature and 0.78 g (4.0 mmoles) of t-butyl bromoacetate was added dropwise, and the reaction mixture was allowed to stir overnight. Excess sodium hydride was carefully quenched with water and the solvent was evaporated. The residue was dissolved in methylene chloride, washed with water and dried over anhydrous sodium sulfate. Evaporation of the solvent gave 2.0 g of crude product. Purification by column chromatography (silica gel) using 10% ethyl acetate/methylene chloride afforded 0.52 g of pure 5,6-Dihydro-11-(t-butoxycarbonyl)methyl-6-methyl-11H-pyrido[2,3-b][1,5]benzodiazepin-5-one, m.p. 64°-65° C.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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